molecular formula C9H12O2 B1589308 (3-Methoxy-5-methylphenyl)methanol CAS No. 119650-44-1

(3-Methoxy-5-methylphenyl)methanol

Cat. No. B1589308
M. Wt: 152.19 g/mol
InChI Key: MNQFUZGSTPOPQG-UHFFFAOYSA-N
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Description

“(3-Methoxy-5-methylphenyl)methanol” is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 .


Molecular Structure Analysis

The InChI code for “(3-Methoxy-5-methylphenyl)methanol” is 1S/C9H12O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5,10H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“(3-Methoxy-5-methylphenyl)methanol” is a liquid or semi-solid or solid at room temperature .

Scientific Research Applications

Chemisorption and Decomposition Studies

  • Chemisorption on Nickel Surfaces : A study by Demuth and Ibach (1979) found that methanol chemisorbs on Ni(111) surfaces, leading to the formation of a methoxy species. This study provides insight into the interaction of methanol derivatives with metal surfaces, potentially informing catalyst design and surface chemistry (Demuth & Ibach, 1979).

Reaction Pathways and Mechanisms

  • Methanolysis of Benzoxazepine Carboxylates : Somei et al. (1977) investigated the photochemical and thermal addition of methanol to benzoxazepine carboxylates. This study is significant for understanding the behavior of methanol in complex organic reactions, potentially applicable to pharmaceutical synthesis (Somei et al., 1977).
  • Aromatization and Methylation over Catalysts : Barthos et al. (2007) explored how methanol reacts on Mo2C/ZSM-5 catalysts, demonstrating the formation of methoxy species and their role in the aromatization of methanol and methylation of benzene. This research is crucial for understanding methanol's role in petrochemical processes (Barthos et al., 2007).

Catalysis and Surface Science

  • Probing Surface Sites of Ceria Nanocrystals : Wu et al. (2012) used methanol to study surface sites of ceria nanocrystals. Such studies are vital for developing catalysts in various industrial applications (Wu et al., 2012).
  • La3+-Promoted Methanolysis : Dhar et al. (2011) investigated the kinetics of La3+-catalyzed methanolysis, providing insights into catalytic processes that could be relevant for environmental decontamination and synthetic chemistry (Dhar et al., 2011).

Methanol in Hydrocarbon Formation

  • Methanol and Hydrocarbon Formation in ZSM-5 : Forester and Howe (1987) reported on methanol's role in forming hydrocarbons in ZSM-5, a zeolite material. This has implications for the petrochemical industry and hydrocarbon synthesis (Forester & Howe, 1987).

Methanol as a C1 Source in Organic Synthesis

  • Transition-Metal-Catalyzed Utilization of Methanol : Natte et al. (2017) discussed using methanol as a C1 source for forming various chemical bonds, crucial in organic synthesis and drug discovery (Natte et al., 2017).

Methanol in Electrochemical Applications

  • Electrocatalytic Oxidation of Alcohols : Ciszewski and Milczarek (1996) investigated the oxidation of methanol in alkaline solutions using modified electrodes. This research is important for developing new electrochemical sensors and catalysts (Ciszewski & Milczarek, 1996).

Methanol in Biophysical Studies

  • Impact on Lipid Dynamics : Nguyen et al. (2019) demonstrated how methanol influences lipid dynamics, essential for understanding cellular membranes and protein interactions in biological systems (Nguyen et al., 2019).

Safety And Hazards

“(3-Methoxy-5-methylphenyl)methanol” is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

properties

IUPAC Name

(3-methoxy-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQFUZGSTPOPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452461
Record name (3-Methoxy-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-5-methylphenyl)methanol

CAS RN

119650-44-1
Record name (3-Methoxy-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(bromomethyl)-3-methoxy-5-methylbenzene (2.14 g) in acetone (80 mL) were added sodium hydrogen carbonate (1.05 g) and water (50 mL), and the mixture was heated under reflux for 18 hr. The reaction mixture was extracted with ethyl acetate, and the extract was washed with saturated brine. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1.22 g) as a yellow oil.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CJ Sie, V Patteti, YR Yang, KKT Mong - Chemical Communications, 2018 - pubs.rsc.org
A general synthetic strategy based on a protecting group-promoted CH arylation method was developed for total syntheses of anhydrolandomycinone (1), tetrangulol (2), and …
Number of citations: 11 pubs.rsc.org
S Yamaguchi, H Tanaka, R Yamada, S Kawauchi… - RSC Advances, 2014 - pubs.rsc.org
In this report, a synthetic study of landomycinone via Masamune–Bergmann cyclization is described. A 10-membered 1,2-dialkynylbenzene derivative was designated as a key …
Number of citations: 7 pubs.rsc.org
KJV Ngwira - 2017 - wiredspace.wits.ac.za
In this PhD thesis, we report for the first time, new methodology for the synthesis of angucycline antibiotic natural products. In particular, for the synthesis of 1, 8-dihydroxy-3-…
Number of citations: 3 wiredspace.wits.ac.za
F Jagot, S Ntsimango, KJ Ngwira… - European Journal of …, 2022 - Wiley Online Library
Key steps in the synthesis of derivatives of the angucycline, tetrangulol include the use of a palladium catalyzed Suzuki‐Miyaura cross‐coupling reaction for the assembly of 2‐(1,4‐…
YH Lai, S Mondal, HT Su, SC Huang, MH Wu… - RSC …, 2021 - pubs.rsc.org
Herein, we report the total synthesis of landomycins Q and R as well as the aglycone core, namely anhydrolandomycinone and a related core analogue. The synthesis features an …
Number of citations: 4 pubs.rsc.org
MC Pirrung, K Park, LN Tumey - Journal of Combinatorial …, 2002 - ACS Publications
A 19 F NMR method for encoding of combinatorial libraries has been developed. Aryl fluorides whose chemical shifts are modified by aromatic substituents were prepared and attached …
Number of citations: 35 pubs.acs.org
Z Cai - 2011 - search.proquest.com
In the first chapter, a formal total synthesis of pseudopteroxazole is presented, highlightening an E-selective Horner-Emmons reaction, a Buchwald-Hartwig coupling, and a …
Number of citations: 3 search.proquest.com

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